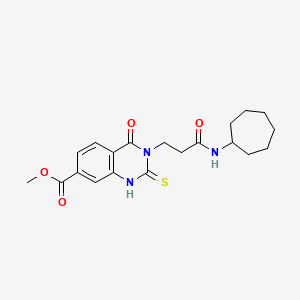

Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[3-(cycloheptylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-27-19(26)13-8-9-15-16(12-13)22-20(28)23(18(15)25)11-10-17(24)21-14-6-4-2-3-5-7-14/h8-9,12,14H,2-7,10-11H2,1H3,(H,21,24)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCSUFRNCVEJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3-(cycloheptylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazoline derivatives, which are known for their diverse biological activities. The molecular structure can be represented as follows:

- Molecular Formula : C₁₈H₂₄N₂O₃S

- Molecular Weight : 348.46 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The process includes the formation of the quinazoline core followed by the introduction of the cycloheptylamino and oxopropyl groups.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar quinazoline derivatives against viruses such as HIV. In vitro assays have demonstrated that these compounds can inhibit viral replication effectively.

- Case Study: Anti-HIV Activity

- Methodology : Compounds were evaluated in MT2 cell lines for their ability to inhibit HIV replication.

- Results : Compounds with similar structural features exhibited EC50 values in the low nanomolar range, indicating potent antiviral activity.

- Selectivity Index (SI) : The SI was calculated to assess toxicity versus antiviral efficacy, with values significantly greater than 10 indicating favorable profiles.

| Compound | EC50 (nM) | CC50 (nM) | SI |

|---|---|---|---|

| Compound A | 6.7 | 96171 | 14353 |

| Compound B | 3.1 | 98576 | 31798 |

| Methyl derivative | TBD | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays are critical for establishing the safety profile of new compounds. The CC50 values indicate the concentration at which 50% of cells are viable.

- Findings : Most derivatives showed high selectivity with minimal cytotoxic effects at effective antiviral concentrations.

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key viral enzymes or interaction with viral proteins essential for replication.

Research Findings and Implications

The ongoing research into this compound suggests it may serve as a lead in the development of new antiviral agents. Its structural analogs have shown promise in targeting various pathways involved in viral replication.

Future Directions

Further studies are warranted to:

- Optimize the structure for enhanced efficacy and reduced toxicity.

- Conduct in vivo studies to evaluate pharmacokinetics and therapeutic potential.

- Explore its activity against other viral strains and related pathogens.

Q & A

Q. What mechanistic insights explain contradictory bioactivity results in cellular assays?

- Methodological Answer : Address cytotoxicity variability via metabolomic profiling (LC-MS) to identify off-target effects. Adjust assay conditions (e.g., serum-free media) to minimize protein-binding interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.